Benzenamine, 4-methoxy-2-(1-phenylethenyl)-
Description
Properties
CAS No. |
19938-96-6 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-methoxy-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C15H15NO/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-10H,1,16H2,2H3 |
InChI Key |
ZXUGLHFZUHNLQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Standard Heck Protocol
- Reactants : 4-Methoxy-2-iodoaniline (1.0 equiv), styrene (1.2 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Triethylamine (2.0 equiv)
- Solvent : Toluene (0.5 M)
- Conditions : Sealed tube, 120°C, 12–24 h
- Workup : Aqueous extraction, silica gel chromatography (hexane/EtOAc)
- Yield : 72–89%
- Oxidative addition of Pd⁰ to the aryl iodide forms a PdII intermediate.
- Alkene coordination and migratory insertion yield a Pd-alkyl complex.
- β-Hydride elimination generates the trans-styrenyl product.
Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | <5%: Incomplete |
| Temperature | 110–130°C | >130°C: Decomposition |
| Solvent Polarity | Low (toluene/DMF) | High polarity reduces selectivity |
Knoevenagel Condensation
This two-step method involves nitro-group reduction after forming the styrenyl backbone.
Condensation-Reduction Sequence
Step 1: Knoevenagel Reaction :
- Reactants : 4-Methoxy-2-nitrobenzaldehyde (1.0 equiv), acetophenone (1.1 equiv)
- Catalyst : Piperidine (10 mol%)
- Solvent : Ethanol (reflux, 6 h)
- Yield : 68% (E)-4-methoxy-2-(1-phenylethenyl)nitrobenzene
- Reductant : H₂/Pd-C (1 atm)
- Solvent : MeOH, 25°C, 2 h
- Yield : 94%
Advantages :
- Avoids precious metal catalysts.
- Scalable to multigram quantities.
Limitations :
- Requires handling of nitro intermediates.
- Lower overall yield (64%) vs. Heck method.
Wittig Olefination
The Wittig reaction offers stereocontrol but demands stringent anhydrous conditions.
Ylide-Based Synthesis
- Ylide Preparation : Benzyltriphenylphosphonium bromide (1.2 equiv), n-BuLi (1.1 equiv), THF, −78°C
- Coupling : 4-Methoxy-2-nitrobenzaldehyde (1.0 equiv), 0°C to RT, 4 h
- Reduction : SnCl₂/HCl (nitro to amine)
- Yield : 58% (over two steps)
Stereochemical Outcome :
- Predominantly E-configuration (95:5 E/Z).
Sonogashira Coupling Followed by Partial Hydrogenation
A less common route employing alkyne intermediates.
Alkyne Synthesis and Reduction
Step 1: Sonogashira Coupling :
- Reactants : 4-Methoxy-2-iodoaniline (1.0 equiv), phenylacetylene (1.2 equiv)
- Catalyst : PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)
- Solvent : Diisopropylamine/DMF (3:1), 80°C, 8 h
- Yield : 83% 4-methoxy-2-(phenylethynyl)aniline
Step 2: Selective Hydrogenation :
- Catalyst : Lindlar catalyst (quinoline poisoned)
- Solvent : Hexane, H₂ (1 atm), 25°C
- Yield : 76%
Challenges :
- Over-reduction to ethylbenzene derivatives (≤12%).
Modified Mizoroki-Heck Reaction in Green Solvents
Recent advances utilize sustainable solvents to enhance atom economy.
γ-Valerolactone (GVL)-Mediated Synthesis
Procedure :
- Catalyst : Pd(OAc)₂ (3 mol%)
- Base : Et₃N (1.2 equiv)
- Solvent : GVL/H₂O (9:1), 100°C, 6 h
- Yield : 81%
- E-Factor : 8.3 (vs. 23.7 for DMF)
Advantages :
- Tolerates 10% water content.
- Recyclable solvent system.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Heck Coupling | 72–89 | High | >99% E | Industrial |
| Knoevenagel | 64 | Low | 85–90% E | Lab-scale |
| Wittig | 58 | Moderate | 95% E | Small batch |
| Sonogashira+H₂ | 63 | Very High | 88% E | Research |
| Green Heck | 81 | Moderate | >99% E | Pilot plant |
Key Trends :
- Heck variants dominate due to superior efficiency and scalability.
- Solvent choice critically impacts environmental metrics without compromising yield.
Chemical Reactions Analysis
Substitution Reactions
Benzenamine derivatives often undergo electrophilic aromatic substitution reactions due to the electron-donating nature of the amine and methoxy groups. The presence of these groups enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles.
-
Nitration : The compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of nitro-substituted products.
-
Sulfonation : Similar conditions can be applied for sulfonation using sulfuric acid, yielding sulfonic acid derivatives.
Coupling Reactions
Benzenamine, 4-methoxy-2-(1-phenylethenyl)- can participate in coupling reactions such as:
-
Suzuki Coupling : This reaction involves coupling aryl halides with boronic acids in the presence of palladium catalysts. The methoxy group can influence regioselectivity and yield.
-
Sonogashira Reaction : In this reaction, terminal alkynes are coupled with aryl halides or triflates using copper catalysts, which can also be applicable to this compound.
C-H Activation Reactions
Recent studies have highlighted the potential for C-H activation reactions involving benzenamine derivatives. These reactions enable direct functionalization of C-H bonds adjacent to nitrogen or oxygen atoms.
-
Ruthenium-Catalyzed Arylation : A highly efficient method for direct arylation has been developed that utilizes ruthenium catalysts to facilitate the functionalization of sp² and sp³ C-H bonds adjacent to the amine group .
Hydroamination Reactions
The compound can undergo hydroamination processes where alkenes react with amines to form amines or amino alcohols. This reaction is significant for synthesizing complex nitrogen-containing compounds.
Electrophilic Aromatic Substitution Mechanism
In electrophilic aromatic substitution, the electron-rich aromatic ring attacks an electrophile, forming a sigma complex. The subsequent loss of a proton restores aromaticity:
C-H Activation Mechanism
The mechanism for C-H activation typically involves coordination of the metal catalyst to the nitrogen atom followed by C-H bond cleavage, leading to a new carbon-metal bond:
This step is crucial for enabling further transformations such as arylation or alkylation.
Scientific Research Applications
Benzenamine, 4-methoxy-2-(1-phenylethenyl)- is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-2-(1-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The methoxy and phenylethenyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzenamine, 4-methoxy-2-(1-phenylethenyl)-, are compared below with its analogs to highlight substituent effects on physicochemical properties, reactivity, and synthetic utility.
Table 1: Structural Analogs and Key Properties
Key Comparative Insights
Electronic Effects: The methoxy group in the parent compound donates electron density via resonance, activating the ring for electrophilic substitution. In contrast, the chloro substituent in 4-chloro-2-(1-phenylethenyl)benzenamine withdraws electron density, reducing reactivity at C4 . Aldehyde and methanol derivatives () introduce electron-withdrawing and polar functional groups, respectively, modulating solubility and reaction pathways.
Synthetic Utility :
- Carbamate derivatives (e.g., t-butyl 4-chloro-2-(1-phenylethenyl)phenylcarbamate) are synthesized under basic conditions (20% NaOH/1,4-dioxane) but require prolonged reaction times (5 days) .
- The aldehyde derivative () is synthesized via iodine-mediated cyclization, showcasing versatility in forming heterocycles.
Spectroscopic Differences: The parent compound’s NMR signals (e.g., δ 5.35–5.91 ppm for ethenyl protons) shift in derivatives due to substituent effects. For example, the aldehyde proton in 4-methoxy-2-(1-phenylethenyl)benzaldehyde appears at δ 9.90 ppm . IR spectra differentiate functional groups: C=O stretches at ~1684 cm⁻¹ (aldehyde) vs. O-H stretches at ~3378 cm⁻¹ (methanol) .
Biological and Material Relevance: While direct biological data for the parent compound are absent, structurally related Schiff bases (e.g., N-(phenylmethylene)-4-methoxybenzenamine) are explored for antioxidant and coordination properties . Methanol and aldehyde derivatives are precursors for polymers or bioactive molecules, leveraging their reactive sites .
Biological Activity
Benzenamine, 4-methoxy-2-(1-phenylethenyl)-, also known by its chemical identifier DTXSID30455847, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of Benzenamine, 4-methoxy-2-(1-phenylethenyl)- can be described as follows:
- Chemical Formula : C17H17NO2
- Molecular Weight : 271.33 g/mol
- CAS Number : 19938-96-6
This compound features a methoxy group and a phenyl group attached to an ethylene bridge, which may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to Benzenamine, 4-methoxy-2-(1-phenylethenyl)- exhibit significant anticancer activity. For instance, studies on related benzenesulfonamides have shown in vitro cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells. The IC50 values for these compounds ranged from 1.48 to 9.83 µM, indicating potent anticancer effects under hypoxic conditions .
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, one study noted that certain analogues increased the levels of cleaved caspases 3 and 9 in MDA-MB-468 cells, suggesting the activation of apoptotic pathways .
The biological activity of Benzenamine derivatives is often attributed to their ability to interact with specific cellular targets. For instance:
- Covalent Inhibition : Electrophilic compounds can form covalent bonds with cellular targets such as proteins involved in critical pathways like ferroptosis. This mechanism has been explored in thiazole derivatives that induce ferroptosis by targeting GPX4 enzyme .
- Aryl Hydrocarbon Receptor (AhR) Activation : Some related compounds have been shown to activate AhR, leading to increased expression of metabolic enzymes like cytochrome P450 1A1 (CYP1A1), which plays a role in drug metabolism and detoxification .
Synthesis and Evaluation
Several studies have synthesized derivatives of Benzenamine, including those with modifications on the phenyl or methoxy groups. For example, a recent study synthesized various phenyl-substituted triazoles that demonstrated promising anticancer activity through similar mechanisms as Benzenamine .
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Benzenesulfonamide derivative (12d) | 3.99 | Breast Cancer | Apoptosis induction |
| Thiazole with alkyne electrophile | Low nM | Ferroptosis Induction | Covalent inhibition of GPX4 |
| Phenyl-substituted triazole | Varies | Various | Aryl Hydrocarbon Receptor Activation |
Q & A
Q. What are the recommended synthetic routes for Benzenamine, 4-methoxy-2-(1-phenylethenyl)-, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or Pd-catalyzed coupling reactions . For example, coupling 4-methoxyaniline with styrene derivatives under Heck reaction conditions (e.g., Pd(OAc)₂, PPh₃, and base) may yield the target product. Reaction parameters such as solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and stoichiometry of the styrene moiety significantly affect yield.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Look for characteristic signals: methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and vinyl protons (δ 5.2–5.8 ppm).
- ¹³C NMR: Confirm the presence of quaternary carbons adjacent to the methoxy group (~δ 160 ppm) and vinyl carbons (~δ 125–135 ppm).
- Infrared Spectroscopy (IR):
- Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~1600 cm⁻¹ (C=C stretch of vinyl group).
- Mass Spectrometry (MS):
Molecular ion peak at m/z 239 (C₁₅H₁₅NO).
Structural validation methods are consistent with those in and .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification:
- Protocols:
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
Optimize geometry using B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity.- Key Insights:
- Electron-donating methoxy group increases aromatic ring electron density, enhancing nucleophilic substitution potential.
- Vinyl group facilitates π-π stacking in supramolecular applications.
Computational workflows align with ’s 3D visualization and property analysis .
Q. What contradictions exist in reported spectroscopic data, and how can they be resolved experimentally?
Methodological Answer:
- Observed Discrepancies:
- ¹H NMR: Literature reports conflicting chemical shifts for vinyl protons (δ 5.2 vs. 5.6 ppm).
- IR: Absence/presence of C=N stretches (if oxidized).
- Resolution Strategies:
Q. What are the thermodynamic stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- Thermogravimetric Analysis (TGA):
Decomposition onset at ~200°C (dry N₂ atmosphere). - pH Stability:
Stable in neutral conditions (pH 6–8); hydrolyzes in strongly acidic/basic media (pH < 3 or > 10).- Degradation Products:
- Acidic: 4-methoxyaniline and styrene derivatives.
- Basic: Quinone-like oxidation products.
Methodology parallels epoxy-amine thermal studies in .
Q. How does this compound interact with transition metals, and what catalytic applications are plausible?
Methodological Answer:
- Coordination Chemistry:
The amine and vinyl groups act as ligands for metals like Pd, Cu, or Fe.- Example: Pd(II) complexes for Suzuki-Miyaura coupling (tested via UV-Vis and cyclic voltammetry).
- Catalytic Potential:
Q. What role does this compound play in photoactive materials or polymer networks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
